molecular formula C12H19ClN2O2S B2524211 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine CAS No. 436091-54-2

3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine

Cat. No. B2524211
CAS RN: 436091-54-2
M. Wt: 290.81
InChI Key: JREWUBFCTNHOBB-UHFFFAOYSA-N
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Description

3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine (4-MPSP) is an organic compound that belongs to the family of piperidine-based sulfonamides. It is an important intermediate in the synthesis of various pharmaceuticals, including antipsychotics, antidepressants, and anticonvulsants. 4-MPSP also has potential applications in the development of new drugs and in the study of biochemical and physiological processes.

Scientific Research Applications

Pharmacophore Development in Antipsychotic Agents

Arylcycloalkylamines, including phenyl piperidines, are noted for their role as pharmacophoric groups in antipsychotic agents. Research indicates that arylalkyl substituents can significantly enhance the binding affinity's potency and selectivity at D2-like receptors. This insight suggests potential applications of similar compounds in developing new antipsychotic medications (Sikazwe et al., 2009).

Inhibition of Cytochrome P450 Enzymes

Sulfonamide compounds, including those structurally related to 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine, play a crucial role as inhibitors of Cytochrome P450 enzymes. This is significant for predicting drug-drug interactions and understanding metabolism-based interactions when multiple drugs are administered. The selectivity of such inhibitors is crucial for deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).

Development of Novel Biopolymers

The chemical modification of xylan into biopolymer ethers and esters with specific properties underscores the potential for compounds like 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine in creating new materials. These developments have implications for drug delivery applications and the synthesis of xylan esters with specific functional groups (Petzold-Welcke et al., 2014).

Chemokine Receptor Antagonism

Research into small molecule antagonists for chemokine receptors, including compounds with piperidine structures, suggests applications in treating allergic diseases such as asthma and allergic rhinitis. The structure-activity relationships of these antagonists highlight the therapeutic potential of targeting the CCR3 receptor (Willems & IJzerman, 2009).

Synthesis of N-Heterocycles

Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively used in stereoselective synthesis, pointing to methodologies that could be applicable for compounds like 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine. These approaches provide access to structurally diverse piperidines, pyrrolidines, and azetidines, crucial for natural product synthesis and potential drug development (Philip et al., 2020).

properties

IUPAC Name

3-(4-methylpiperidin-1-yl)sulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-10-5-7-14(8-6-10)17(15,16)12-4-2-3-11(13)9-12/h2-4,9-10H,5-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREWUBFCTNHOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390406
Record name 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine

CAS RN

436091-54-2
Record name 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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